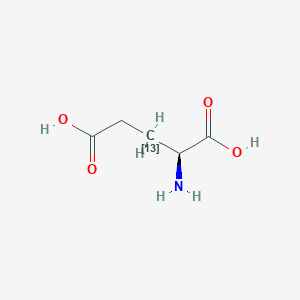

L-Glutamic acid-13C

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-amino(313C)pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H,7,8)(H,9,10)/t3-/m0/s1/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHUUTDBJXJRKMK-AANACRNLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([13CH2][C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60583965 | |

| Record name | L-(3-~13~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115473-51-3 | |

| Record name | L-(3-~13~C)Glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60583965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Glutamic Acid-¹³C: A Technical Guide to Metabolic Tracing

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glutamic acid, a non-essential amino acid, is a central player in cellular metabolism, acting as a key neurotransmitter and a crucial substrate for energy production and biosynthesis. In the context of metabolic research, particularly in oncology, understanding the dynamic flow of carbon through metabolic pathways is paramount. L-Glutamic acid-¹³C is a stable isotope-labeled form of L-glutamic acid that serves as a powerful tool for tracing the metabolic fate of glutamine and glutamate (B1630785) in living systems. By replacing one or more of the naturally abundant ¹²C atoms with the heavier ¹³C isotope, researchers can track the incorporation of these carbon atoms into downstream metabolites, providing a quantitative map of cellular metabolism.[1][2] This technique, known as metabolic flux analysis, offers invaluable insights into the metabolic reprogramming that characterizes various diseases, including cancer.[2]

This technical guide provides an in-depth overview of L-Glutamic acid-¹³C, its role in metabolic tracing, and detailed protocols for its application in experimental settings.

The Role of L-Glutamic Acid-¹³C in Metabolic Tracing

Stable isotope tracing using L-Glutamic acid-¹³C (often administered as ¹³C-labeled L-glutamine, which is readily converted to glutamate) allows for the precise measurement of metabolic fluxes through key pathways.[3][4] The heavy ¹³C isotope does not alter the biochemical properties of the molecule, allowing it to be metabolized identically to its unlabeled counterpart. The primary analytical techniques used to detect and quantify ¹³C-labeled metabolites are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The main metabolic pathways traced using L-Glutamic acid-¹³C are:

-

Glutaminolysis: The conversion of glutamine to glutamate and subsequently to the Tricarboxylic Acid (TCA) cycle intermediate α-ketoglutarate. This pathway is crucial for replenishing TCA cycle intermediates (anaplerosis) and providing nitrogen for the synthesis of other amino acids and nucleotides.

-

Tricarboxylic Acid (TCA) Cycle: Also known as the Krebs cycle, this is the central hub of cellular respiration. By tracing the incorporation of ¹³C from glutamic acid into TCA cycle intermediates such as citrate, succinate, fumarate, and malate, researchers can quantify the contribution of glutamine to mitochondrial energy metabolism.

-

Reductive Carboxylation: A metabolic pathway particularly active in cancer cells under hypoxic conditions, where α-ketoglutarate is converted back to isocitrate and then citrate. This process provides a source of acetyl-CoA for fatty acid synthesis.

The choice of the specific ¹³C-labeled glutamine or glutamic acid tracer is critical for probing specific pathways. Commonly used tracers include:

-

[U-¹³C₅]L-glutamine: Uniformly labeled with ¹³C on all five carbon atoms, this tracer provides a comprehensive view of glutamine's contribution to the TCA cycle and lipogenesis.

-

[1-¹³C]L-glutamine: Labeled on the C1 carbon, this tracer is useful for specifically tracing the reductive carboxylation pathway, as the ¹³C label is lost during oxidative metabolism in the TCA cycle.

-

[5-¹³C]L-glutamine: Labeled on the C5 carbon, this tracer is used to trace the contribution of reductive carboxylation to lipid synthesis.

Experimental Protocols

In Vitro ¹³C-Glutamine Labeling in Cell Culture

This protocol provides a general framework for tracing glutamine metabolism in cultured cells using ¹³C-labeled glutamine.

Materials:

-

Cell line of interest (e.g., human glioblastoma U251 cells)

-

Standard cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

¹³C-labeled L-glutamine (e.g., [U-¹³C₅]L-glutamine)

-

Unlabeled L-glutamine

-

Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 15 cm dishes) at a density that will result in 80-95% confluency at the time of the experiment. For example, seed 3 x 10⁶ U251 cells in a 15 cm dish.

-

Cell Culture: Culture cells in standard growth medium containing unlabeled glutamine for 24 hours to allow for attachment and proliferation.

-

Labeling Medium Preparation: Prepare the labeling medium by supplementing glutamine-free medium with the desired concentration of ¹³C-labeled glutamine (e.g., 2 mM). A parallel control group with unlabeled glutamine should also be prepared.

-

Labeling:

-

Wash the cells twice with PBS to remove the old medium.

-

Add the prepared labeling medium to the cells.

-

Incubate the cells for a specific duration to allow for the incorporation of the ¹³C label. The incubation time is critical and should be optimized to achieve isotopic steady state for the metabolites of interest. For TCA cycle intermediates, this is typically between 1 to 8 hours.

-

-

Metabolite Extraction:

-

Quickly aspirate the labeling medium.

-

Wash the cells rapidly with ice-cold PBS.

-

Immediately add ice-cold extraction solvent to the cells to quench metabolic activity.

-

Scrape the cells and collect the cell lysate.

-

Centrifuge the lysate at high speed (e.g., 18,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the extracted metabolites.

-

-

Sample Analysis: The extracted metabolites are then analyzed by LC-MS/MS or NMR spectroscopy to determine the isotopic enrichment in glutamic acid and other downstream metabolites.

In Vivo ¹³C-Glutamine Tracing in Animal Models

This protocol outlines a general procedure for in vivo metabolic tracing.

Procedure:

-

Animal Acclimation: Acclimate animals to the experimental conditions.

-

Tracer Administration: Administer the ¹³C-labeled glutamine solution via an appropriate route, such as intravenous (IV) or intraperitoneal (IP) injection.

-

Tissue Collection: At designated time points after tracer administration, euthanize the animals and rapidly collect tissues of interest.

-

Metabolite Quenching: Immediately freeze the tissues in liquid nitrogen to stop all metabolic activity.

-

Metabolite Extraction: Homogenize the frozen tissue in a pre-chilled extraction solvent.

-

Sample Analysis: Analyze the extracted metabolites by LC-MS/MS or NMR to measure isotopic enrichment.

Data Presentation

The quantitative data obtained from metabolic tracing experiments is typically presented as the Mass Isotopologue Distribution (MID). The MID represents the fractional abundance of each isotopologue of a given metabolite.

Table 1: Representative Mass Isotopologue Distribution of TCA Cycle Intermediates after [U-¹³C₅]Glutamine Tracing

| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |

| Citrate | 40% | 5% | 10% | 5% | 25% | 15% |

| α-Ketoglutarate | 30% | 2% | 3% | 5% | 60% | 0% |

| Succinate | 35% | 3% | 5% | 2% | 55% | 0% |

| Fumarate | 38% | 3% | 6% | 2% | 51% | 0% |

| Malate | 42% | 4% | 8% | 3% | 43% | 0% |

| Aspartate | 45% | 5% | 7% | 4% | 39% | 0% |

Note: The values in this table are hypothetical and for illustrative purposes only. Actual values will vary depending on the cell type, experimental conditions, and duration of labeling.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for L-Glutamic acid-¹³C metabolic tracing.

Caption: Glutaminolysis and its entry into the TCA cycle.

Caption: Reductive carboxylation pathway for lipogenesis.

References

- 1. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 2. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 3. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study [bio-protocol.org]

- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 13C-Labeled L-Glutamic Acid in Unraveling Cancer Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The metabolic reprogramming of cancer cells presents a fertile ground for therapeutic intervention. Among the key nutrients fueling malignant growth, L-glutamic acid and its precursor, L-glutamine, have taken center stage. The use of stable isotope tracers, particularly 13C-labeled L-Glutamic acid, has revolutionized our ability to dissect the intricate metabolic pathways that sustain cancer cells. This in-depth technical guide provides a comprehensive overview of the core applications, experimental methodologies, and data interpretation involving 13C-labeled L-Glutamic acid in cancer metabolism studies, designed for researchers, scientists, and drug development professionals.

Core Concepts: Tracing the Fate of Glutamate (B1630785) in Cancer

Cancer cells exhibit a heightened dependence on glutamine and glutamate for various biosynthetic and bioenergetic needs.[1][2][3][4][5] 13C-labeled L-Glutamic acid, often supplied to cells as 13C-labeled L-glutamine which is readily converted to glutamate by glutaminase, allows researchers to trace the journey of the carbon backbone through key metabolic pathways. This stable isotope tracing, coupled with advanced analytical techniques like mass spectrometry and nuclear magnetic resonance, provides a dynamic snapshot of cellular metabolism, a field known as metabolic flux analysis.

The primary metabolic fates of glutamine-derived glutamate in cancer cells include:

-

Glutaminolysis and Tricarboxylic Acid (TCA) Cycle Anaplerosis: Glutamate is converted to α-ketoglutarate, a key intermediate that replenishes the TCA cycle, a process crucial for energy production and the synthesis of biosynthetic precursors.

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, cancer cells can utilize a "reverse" TCA cycle pathway where α-ketoglutarate is reductively carboxylated to produce citrate, a precursor for fatty acid synthesis.

-

Nucleotide and Amino Acid Synthesis: The nitrogen and carbon from glutamine and glutamate are essential building blocks for the synthesis of nucleotides (purines and pyrimidines) and other non-essential amino acids.

-

Glutathione Synthesis and Redox Balance: Glutamate is a key component of glutathione, a major cellular antioxidant, thereby helping cancer cells to mitigate oxidative stress.

Key Experimental Protocols and Methodologies

The successful application of 13C-labeled L-Glutamic acid in cancer metabolism studies hinges on robust experimental design and execution. Below are detailed methodologies for key experiments.

Cell Culture and Isotope Labeling

A typical workflow for in vitro labeling studies involves culturing cancer cells in a medium where standard glutamine is replaced with a 13C-labeled counterpart.

Protocol:

-

Cell Seeding: Plate cancer cells at a desired density and allow them to adhere and enter the exponential growth phase.

-

Media Preparation: Prepare a custom culture medium, such as DMEM or RPMI-1640, lacking standard L-glutamine. Supplement this medium with dialyzed fetal bovine serum (to minimize unlabeled glutamine) and the desired concentration of 13C-labeled L-glutamine (e.g., [U-13C5]-L-glutamine).

-

Isotope Labeling: Remove the standard culture medium from the cells, wash with phosphate-buffered saline (PBS), and replace it with the 13C-labeling medium.

-

Incubation: Incubate the cells for a specific duration to allow for the incorporation of the 13C label into downstream metabolites. The incubation time is critical and should be optimized to achieve isotopic steady-state for the metabolites of interest.

Metabolite Extraction

The accurate quenching of metabolism and efficient extraction of metabolites are crucial for reliable results.

Protocol:

-

Quenching: Rapidly aspirate the labeling medium and wash the cells with ice-cold PBS to halt metabolic activity.

-

Extraction: Add a pre-chilled extraction solvent, typically a mixture of methanol, acetonitrile, and water (e.g., 80% methanol), to the cell culture plate.

-

Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed to pellet proteins and cellular debris.

-

Supernatant Collection: Collect the supernatant containing the polar metabolites for subsequent analysis.

Analytical Techniques for 13C-Labeled Metabolite Detection

a) Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for separating and detecting a wide range of polar metabolites.

Instrumentation and Method:

-

Chromatography: A Hydrophilic Interaction Liquid Chromatography (HILIC) column is often used for the separation of polar metabolites.

-

Mass Spectrometry: A high-resolution mass spectrometer, such as a Q-Exactive or a triple quadrupole instrument, is employed for the detection and quantification of mass isotopologues.

-

Data Acquisition: The mass spectrometer is operated in selected reaction monitoring (SRM) or full scan mode to detect the different isotopologues of the metabolites of interest.

b) Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is particularly well-suited for the analysis of volatile and thermally stable metabolites, often requiring derivatization.

Instrumentation and Method:

-

Derivatization: The extracted metabolites are chemically derivatized to increase their volatility and thermal stability.

-

Chromatography: A gas chromatograph separates the derivatized metabolites based on their boiling points and interactions with the column stationary phase.

-

Mass Spectrometry: A mass spectrometer detects and quantifies the mass isotopologues of the separated metabolites.

Data Presentation and Interpretation

The analysis of data from 13C-labeling experiments involves determining the mass isotopologue distribution (MID) for each metabolite of interest. This information can be used to calculate metabolic fluxes through various pathways.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data that can be obtained from 13C-glutamine tracing experiments in cancer cells.

Table 1: Mass Isotopologue Distribution of TCA Cycle Intermediates after [U-13C5]-Glutamine Labeling

| Metabolite | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Glutamate | 5 | 2 | 3 | 5 | 10 | 75 |

| α-Ketoglutarate | 8 | 3 | 4 | 6 | 12 | 67 |

| Succinate | 15 | 5 | 8 | 10 | 62 | 0 |

| Fumarate | 18 | 6 | 9 | 12 | 55 | 0 |

| Malate | 20 | 7 | 10 | 13 | 50 | 0 |

| Citrate | 30 | 10 | 15 | 5 | 35 | 5 |

| Aspartate | 25 | 8 | 12 | 55 | 0 | 0 |

M+n represents the fraction of the metabolite pool containing 'n' 13C atoms.

Table 2: Fractional Contribution of Glutamine to TCA Cycle Intermediates and Fatty Acids

| Metabolite Pool | Fractional Contribution from Glutamine (%) |

| Citrate (oxidative) | 40 |

| Citrate (reductive) | 15 |

| Palmitate (16:0) | 25 |

| Stearate (18:0) | 20 |

Visualizing Metabolic Pathways and Workflows

Visual representations are invaluable for understanding the complex interplay of metabolic pathways and experimental procedures.

Caption: Experimental workflow for 13C-labeled L-Glutamic acid tracing studies in cancer cells.

Caption: Key metabolic pathways involving 13C-labeled L-Glutamic acid in cancer cells.

Conclusion and Future Directions

The use of 13C-labeled L-Glutamic acid has been instrumental in elucidating the metabolic vulnerabilities of cancer cells. By providing a quantitative and dynamic view of cellular metabolism, these techniques have identified novel therapeutic targets and biomarkers. Future advancements in analytical instrumentation, computational modeling, and the integration of metabolomics with other 'omics' data will further enhance our understanding of cancer metabolism and accelerate the development of targeted anti-cancer therapies. This guide serves as a foundational resource for researchers embarking on the exciting journey of exploring cancer metabolism through the lens of stable isotope tracing.

References

- 1. researchgate.net [researchgate.net]

- 2. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. resource.aminer.org [resource.aminer.org]

- 5. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

L-Glutamic acid-13C tracer studies in central carbon metabolism

An In-Depth Technical Guide to L-Glutamic Acid-¹³C Tracer Studies in Central Carbon Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a cornerstone of many pathological conditions, particularly in cancer, where altered nutrient utilization sustains rapid proliferation and survival.[1] Glutamine, a non-essential amino acid, is a key player in this reprogramming, serving not only as a nitrogen donor for nucleotide and amino acid synthesis but also as a crucial carbon source for the tricarboxylic acid (TCA) cycle through anaplerosis.[2][3] To quantitatively understand the intricate flow of glutamine-derived carbons through the central metabolic network, researchers employ stable isotope tracer analysis (SITA) using L-Glutamic acid or its precursor, L-Glutamine, labeled with the heavy isotope carbon-13 (¹³C).

This technical guide provides a comprehensive overview of the principles, experimental protocols, and data interpretation of ¹³C-glutamine/glutamic acid tracer studies. By "tracing" the journey of ¹³C atoms from the initial substrate into downstream metabolites, this powerful technique allows for the precise quantification of metabolic fluxes, revealing the activity of key pathways and offering invaluable insights for disease research and therapeutic development.[4][5]

Core Metabolic Pathways of Glutamine Carbon

When ¹³C-labeled glutamine is introduced to cells, its carbon backbone is incorporated into a variety of downstream metabolites. The analysis focuses on two principal routes originating from its conversion to glutamate (B1630785) and subsequently to α-ketoglutarate (α-KG):

-

Oxidative TCA Cycle (Glutaminolysis): In the canonical forward direction of the TCA cycle, α-KG is oxidized to generate ATP and reducing equivalents (NADH, FADH₂). This pathway is essential for cellular energy production.

-

Reductive Carboxylation: Under certain conditions, such as hypoxia or mitochondrial dysfunction, cells can utilize a reverse flux in the TCA cycle. α-KG is reductively carboxylated by isocitrate dehydrogenase (IDH) to form isocitrate, which is then converted to citrate (B86180). This citrate can be exported to the cytoplasm and cleaved to produce acetyl-CoA, a primary building block for de novo lipogenesis (fatty acid synthesis).

The distinct patterns of ¹³C incorporation into TCA cycle intermediates and lipids allow researchers to dissect the relative contributions of these opposing pathways.

References

- 1. 13C isotope-assisted methods for quantifying glutamine metabolism in cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. Stable 13C-glutamine Tracing Resolved Metabolomics for Cancer Metabolism Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]

Unmasking True Isotopic Enrichment: A Technical Guide to Natural Abundance Correction in ¹³C Mass Spectrometry Data

For Researchers, Scientists, and Drug Development Professionals

In the precise world of metabolic research and drug development, stable isotope tracing with ¹³C-labeled substrates is a powerful tool to elucidate metabolic pathways and quantify cellular fluxes. However, the raw data from mass spectrometry analyses can be misleading due to a fundamental, yet often overlooked, phenomenon: the natural abundance of stable isotopes. This technical guide provides an in-depth exploration of the principles, methodologies, and practical implementation of natural abundance correction, a critical step for obtaining accurate and meaningful results in ¹³C mass spectrometry studies.

The Imperative of Correction: Why Raw Data Lies

Every element with multiple stable isotopes exists in nature as a mixture of these forms in relatively constant proportions. Carbon, the backbone of life, is predominantly ¹²C, but approximately 1.1% of all carbon atoms are the heavier ¹³C isotope.[1][2] Similarly, other elements prevalent in biological molecules and derivatizing agents, such as hydrogen, nitrogen, oxygen, and silicon, also have naturally occurring heavy isotopes.[3][4]

Core Principles of Natural Abundance Correction

The fundamental goal of natural abundance correction is to mathematically subtract the contribution of naturally occurring heavy isotopes from the measured mass isotopomer distribution, thereby isolating the signal that arises solely from the ¹³C tracer. The most common and robust method for this correction is the matrix-based approach .

This method relies on the construction of a correction matrix (CM) that accounts for the isotopic distribution of all elements in the analyzed molecule or fragment, including any derivatizing agents. The relationship between the measured and corrected MIDs can be expressed as:

M_measured = CM * M_corrected

Where:

-

M_measured is the vector of the raw, measured mass isotopomer abundances.

-

CM is the correction matrix.

-

M_corrected is the vector of the true, corrected mass isotopomer abundances that reflect the experimental labeling.

To find the true labeling, this equation is solved by multiplying the measured data by the inverse of the correction matrix:

M_corrected = CM⁻¹ * M_measured

The correction matrix itself is constructed based on the elemental composition of the analyte and the known natural abundances of the stable isotopes of each element. Each column in the matrix represents the theoretical mass isotopomer distribution of a molecule with a specific number of ¹³C labels, considering the natural abundances of all other atoms.

Quantitative Data for Correction

Accurate correction is contingent on using precise natural isotopic abundance values. The following table summarizes the abundances of the most common elements encountered in metabolomics studies.

| Element | Isotope | Mass (amu) | Natural Abundance (%) |

| Carbon | ¹²C | 12.00000 | 98.89 |

| ¹³C | 13.00335 | 1.11 | |

| Hydrogen | ¹H | 1.007825 | 99.985 |

| ²H (D) | 2.01410 | 0.015 | |

| Nitrogen | ¹⁴N | 14.00307 | 99.63 |

| ¹⁵N | 15.00011 | 0.37 | |

| Oxygen | ¹⁶O | 15.99491 | 99.759 |

| ¹⁷O | 16.99914 | 0.037 | |

| ¹⁸O | 17.99916 | 0.204 | |

| Silicon | ²⁸Si | 27.97693 | 92.21 |

| ²⁹Si | 28.97649 | 4.70 | |

| ³⁰Si | 29.97376 | 3.09 | |

| Sulfur | ³²S | 31.97207 | 95.0 |

| ³³S | 32.97146 | 0.76 | |

| ³⁴S | 33.96786 | 4.22 |

Table 1: Natural isotopic abundances of common elements in biological mass spectrometry. Data compiled from multiple sources.

Experimental Protocols for ¹³C Labeling Studies

A well-designed and executed experiment is the foundation for high-quality data that can be accurately corrected. The following protocol outlines a general workflow for a ¹³C labeling experiment followed by GC-MS analysis, a common technique in metabolomics.

Cell Culture and Isotope Labeling

-

Objective: To introduce a ¹³C-labeled substrate into cellular metabolism.

-

Procedure:

-

Culture cells in a standard, unlabeled medium to the desired cell density (e.g., mid-log phase).

-

Replace the standard medium with a medium containing the ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose). The concentration of the labeled substrate should be carefully chosen based on the experimental goals.

-

Incubate the cells for a predetermined period to allow for the incorporation of the label into downstream metabolites. This duration should be sufficient to approach a metabolic and isotopic steady state.

-

Harvest the cells rapidly to quench metabolic activity. This is often achieved by quickly washing the cells with a cold saline solution and then adding a cold quenching solution (e.g., -80°C methanol).

-

Metabolite Extraction

-

Objective: To extract intracellular metabolites from the cells.

-

Procedure:

-

Perform a solvent-based extraction, typically using a mixture of methanol, water, and chloroform, to separate polar and non-polar metabolites.

-

Centrifuge the mixture to pellet cell debris.

-

Collect the supernatant containing the metabolites.

-

Dry the metabolite extract completely, for example, under a stream of nitrogen gas or using a vacuum concentrator. Complete drying is crucial for the subsequent derivatization step.

-

Derivatization

-

Objective: To increase the volatility and thermal stability of polar metabolites for GC-MS analysis.

-

Procedure (for Trimethylsilylation - a common method):

-

Methoximation: Add methoxyamine hydrochloride in pyridine (B92270) to the dried extract and incubate to protect carbonyl groups.

-

Silylation: Add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to replace active hydrogens on polar functional groups with trimethylsilyl (B98337) (TMS) groups.

-

GC-MS Analysis

-

Objective: To separate and detect the derivatized metabolites and their isotopologues.

-

Procedure:

-

Inject the derivatized sample into a gas chromatograph (GC) equipped with an appropriate column.

-

The GC separates the metabolites based on their volatility and interaction with the column stationary phase.

-

The separated metabolites then enter the mass spectrometer (MS), which ionizes them and separates the ions based on their mass-to-charge ratio (m/z).

-

Acquire the mass spectra for each eluting metabolite, ensuring sufficient resolution to distinguish between the different mass isotopologues.

-

Data Processing and Natural Abundance Correction

-

Objective: To determine the mass isotopomer distribution for each metabolite of interest and correct for natural abundance.

-

Procedure:

-

Integrate the peak areas for each mass isotopologue (M+0, M+1, M+2, etc.) for each metabolite.

-

Use specialized software (e.g., IsoCor, IsoCorrectoR) or a custom script implementing the matrix correction method to correct the raw isotopologue distribution for natural abundance. This requires the elemental formula of the derivatized metabolite.

-

The output will be the corrected mass isotopomer distribution, which reflects the true ¹³C enrichment from the labeling experiment.

-

Visualizing the Workflow and Logic

To better illustrate the concepts and procedures described, the following diagrams have been generated using Graphviz.

Conclusion

Natural abundance correction is not merely a technicality but a mandatory step for ensuring the accuracy and validity of data from ¹³C stable isotope tracing experiments. By understanding the underlying principles and implementing robust correction methods, researchers and drug development professionals can confidently interpret their mass spectrometry data, leading to more reliable insights into cellular metabolism and the mechanisms of drug action. The use of standardized protocols and appropriate software tools will further enhance the reproducibility and quality of these powerful analytical techniques.

References

A Guide to the Biological Synthesis of 13C-Labeled Glutamic Acid for Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The incorporation of stable isotopes, such as Carbon-13 (¹³C), into molecules like glutamic acid is a powerful technique in metabolic research and drug development. ¹³C-labeled glutamic acid serves as a crucial tracer for metabolic flux analysis, enabling researchers to track the intricate pathways of cellular metabolism in both healthy and diseased states. This guide provides a comprehensive overview of the core biological and chemo-enzymatic methods for producing ¹³C-labeled glutamic acid, complete with detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical processes.

Overview of Synthesis Strategies

The production of ¹³C-labeled glutamic acid can be broadly categorized into two main approaches:

-

Biosynthetic (In Vivo) Methods: These methods leverage the natural metabolic machinery of microorganisms, such as Escherichia coli and Corynebacterium glutamicum, to convert a ¹³C-labeled carbon source into glutamic acid. The choice of microorganism and the specific labeled precursor allows for the production of glutamic acid with various isotopic labeling patterns.

-

Chemo-enzymatic (In Vitro) Methods: This strategy involves the chemical synthesis of a ¹³C-labeled precursor, typically α-ketoglutarate, followed by an enzymatic conversion to L-glutamic acid. This approach offers precise control over the position of the ¹³C label.

Biosynthetic Production of ¹³C-Labeled Glutamic Acid

Microbial fermentation is a widely used method for producing isotopically labeled amino acids. The central metabolic pathways of the chosen microorganism are exploited to channel the ¹³C from a simple labeled substrate into the target amino acid.

Key Microorganisms

-

Escherichia coli : A versatile and well-characterized bacterium, E. coli is frequently used for the production of labeled amino acids. Its genetic tractability allows for the engineering of strains to enhance the yield of specific amino acids.

-

Corynebacterium glutamicum (formerly Brevibacterium flavum) : This bacterium is an industrial workhorse for the large-scale production of amino acids, including monosodium glutamate (B1630785).[1] Its metabolic pathways are highly efficient in converting carbon sources into glutamate, making it an excellent candidate for producing ¹³C-labeled variants.[1]

Choice of ¹³C-Labeled Precursors

The selection of the ¹³C-labeled precursor is critical as it determines the final isotopic labeling pattern in the glutamic acid molecule. Common precursors include:

-

[U-¹³C]-Glucose: Feeding microorganisms with uniformly labeled glucose results in the incorporation of ¹³C throughout the central carbon metabolism, leading to the production of uniformly labeled glutamic acid ([U-¹³C₅]-Glutamic Acid).

-

[1-¹³C]- or [2-¹³C]-Acetate: Using specifically labeled acetate (B1210297) as a carbon source can produce selectively labeled glutamic acid.[1] This is a cost-effective method for introducing ¹³C into specific positions within the glutamate backbone via the tricarboxylic acid (TCA) cycle.[1]

-

Other Labeled Substrates: Depending on the desired labeling pattern, other precursors like [1-¹³C]lactate or [1,4-¹³C₂]succinate can also be utilized.[2]

Metabolic Pathway for Glutamic Acid Synthesis

The core metabolic pathway for glutamic acid synthesis from glucose or acetate is the Tricarboxylic Acid (TCA) cycle. The labeled precursor is metabolized to acetyl-CoA, which then enters the TCA cycle. Through a series of enzymatic reactions, the carbon backbone of acetyl-CoA is incorporated into α-ketoglutarate, the direct precursor of glutamate. The final step is the amination of α-ketoglutarate, catalyzed by glutamate dehydrogenase or an aminotransferase.

Experimental Protocol: Biosynthesis in E. coli

This protocol provides a general framework for the production of ¹³C-labeled glutamic acid using E. coli. Optimization of specific parameters such as strain, culture medium, and induction conditions may be required.

1. Strain and Pre-culture Preparation:

- Select an E. coli strain known for high-level amino acid production or a genetically engineered strain with enhanced glutamate synthesis pathways.

- Inoculate a single colony into 5 mL of Luria-Bertani (LB) medium and grow overnight at 37°C with shaking.

2. Main Culture and Labeling:

- Prepare a minimal medium (e.g., M9 minimal medium) containing the desired ¹³C-labeled precursor as the sole carbon source. For example, for uniform labeling, use [U-¹³C]-glucose at a concentration of 2-4 g/L.

- Inoculate the main culture with the overnight pre-culture to an initial optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

- Incubate the culture at 37°C with vigorous shaking. Monitor cell growth by measuring OD₆₀₀ periodically.

3. Induction (if applicable):

- If using an inducible expression system to enhance glutamate production, add the appropriate inducer (e.g., IPTG) when the culture reaches the mid-logarithmic growth phase (OD₆₀₀ ≈ 0.6-0.8).

4. Harvesting and Extraction:

- Harvest the cells when they reach the stationary phase by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

- Wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

- Extract the intracellular metabolites, including ¹³C-labeled glutamic acid, using a method such as cold methanol-water extraction or perchloric acid precipitation.

5. Purification and Analysis:

- Purify the ¹³C-labeled glutamic acid from the cell extract using techniques like ion-exchange chromatography or high-performance liquid chromatography (HPLC).

- Confirm the identity and determine the isotopic enrichment of the purified glutamic acid using nuclear magnetic resonance (NMR) spectroscopy and/or mass spectrometry (MS).

Chemo-enzymatic Synthesis of ¹³C-Labeled Glutamic Acid

This approach offers a high degree of control over the specific labeling pattern of glutamic acid. It typically involves two main stages: the chemical synthesis of a ¹³C-labeled α-ketoglutarate isomer, followed by its enzymatic conversion to L-glutamic acid.

Chemical Synthesis of ¹³C-α-Ketoglutarate

A variety of chemical routes can be employed to synthesize α-ketoglutarate with ¹³C at specific positions. For instance, (3-¹³C)-, (4-¹³C)-, (5-¹³C)-, and (3,4-¹³C₂)-2-oxoglutaric acid can be prepared from simple ¹³C-enriched starting materials like ethyl bromoacetate (B1195939) and paraformaldehyde.

Enzymatic Conversion to L-Glutamic Acid

The final step is the stereoselective conversion of the ¹³C-labeled α-ketoglutarate to L-glutamic acid. This is typically achieved using an aminotransferase or glutamate dehydrogenase.

References

Methodological & Application

Illuminating Cellular Metabolism: A Protocol for ¹³C-Glutamine Tracing in Mammalian Cells

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction: Glutamine is a crucial nutrient for rapidly proliferating mammalian cells, serving as a key source of carbon and nitrogen for the synthesis of ATP, biosynthetic precursors, and reducing agents.[1] Stable isotope tracing using ¹³C-labeled glutamine is a powerful technique to delineate the metabolic fate of glutamine and understand its contribution to various cellular processes, including the tricarboxylic acid (TCA) cycle and lipogenesis.[2][3] This application note provides a detailed protocol for conducting ¹³C-glutamine tracing experiments in mammalian cells, from cell culture and metabolite extraction to data analysis, enabling researchers to investigate the intricacies of glutamine metabolism and its regulation by key signaling pathways.[4]

Key Signaling Pathways in Glutamine Metabolism

Glutamine metabolism is intricately regulated by various signaling pathways that are often dysregulated in diseases like cancer.[4] Key pathways include the mTOR and c-Myc signaling cascades, which promote glutamine uptake and utilization to support cell growth and proliferation. Understanding these pathways is crucial for interpreting metabolic tracing data and identifying potential therapeutic targets.

Caption: Signaling pathways regulating glutamine metabolism.

Experimental Protocol: ¹³C-Glutamine Tracing

This protocol outlines the key steps for a ¹³C-glutamine tracing experiment in mammalian cells.

I. Cell Culture and Labeling

-

Cell Seeding: Seed mammalian cells in a 6-well plate at a density that will result in 80-95% confluency at the time of metabolite extraction. For example, seed 200,000 A549 cells per well.

-

Culture Medium: Culture cells in standard growth medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.

-

Labeling Medium Preparation: Prepare a specialized basal medium that lacks glutamine. Supplement this medium with the desired concentration of ¹³C-labeled glutamine (e.g., [U-¹³C₅]-glutamine or [1-¹³C]-glutamine) and other necessary components like dialyzed FBS, glucose, and pyruvate.

-

Isotopic Labeling:

-

Aspirate the standard growth medium from the cells.

-

Wash the cells twice with phosphate-buffered saline (PBS).

-

Add the pre-warmed ¹³C-glutamine labeling medium to the cells.

-

Incubate the cells for a sufficient duration to approach isotopic steady state. This can range from a few hours to over 24 hours depending on the cell line and the metabolites of interest. For many central metabolic pathways, allowing for at least one population doubling is a general guideline. For TCA cycle metabolites, isotopic steady state can often be reached within 3 hours.

-

II. Metabolite Extraction

-

Quenching Metabolism: Rapidly quench metabolic activity to preserve the in vivo metabolic state. Place the cell culture plate on dry ice and aspirate the labeling medium.

-

Washing: Quickly wash the cells with ice-cold PBS to remove any remaining extracellular metabolites.

-

Extraction Solvent: Add a pre-chilled extraction solvent to the cells. A common choice is 80% methanol.

-

Cell Scraping and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 18,000 x g) at 4°C for 20 minutes to pellet cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites.

-

Drying: Dry the metabolite extract, for example, by lyophilization overnight.

III. Metabolite Analysis by Mass Spectrometry

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for mass spectrometry analysis, such as 50% acetonitrile.

-

LC-MS/MS or GC-MS Analysis: Analyze the reconstituted samples using either liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS). These techniques will separate the metabolites and measure the mass-to-charge ratio of their fragments, allowing for the identification and quantification of ¹³C incorporation. For GC-MS analysis, chemical derivatization of the metabolites is required to increase their volatility.

-

Data Acquisition: Acquire data in a manner that allows for the determination of the mass isotopomer distribution (MID) for each metabolite of interest.

IV. Data Analysis

-

Metabolite Identification: Identify metabolites by comparing their retention times and mass spectra to known standards.

-

Mass Isotopomer Distribution (MID) Analysis: Determine the fractional abundance of each mass isotopomer (M+0, M+1, M+2, etc.) for each metabolite. This reveals the extent of ¹³C labeling.

-

Correction for Natural Abundance: Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes.

-

Metabolic Flux Analysis (Optional): For a more in-depth analysis, use the corrected MID data as input for metabolic flux analysis (MFA) software to calculate the rates of metabolic reactions.

Experimental Workflow

The following diagram illustrates the general workflow for a ¹³C-glutamine tracing experiment.

Caption: ¹³C-Glutamine tracing experimental workflow.

Data Presentation

Quantitative data from ¹³C-glutamine tracing experiments can be summarized in tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopomer Distribution of TCA Cycle Intermediates

| Metabolite | Isotopomer | Condition A (%) | Condition B (%) |

| Citrate | M+0 | 20 | 30 |

| M+2 | 5 | 8 | |

| M+4 | 60 | 50 | |

| M+5 | 15 | 12 | |

| α-Ketoglutarate | M+0 | 10 | 15 |

| M+5 | 90 | 85 | |

| Malate | M+0 | 25 | 35 |

| M+4 | 75 | 65 |

This table presents hypothetical data for illustrative purposes.

Table 2: Fractional Contribution of Glutamine to Acetyl-CoA

| Condition | Fractional Contribution (%) |

| Control | 45 |

| Drug Treatment | 60 |

This table presents hypothetical data for illustrative purposes.

Choice of ¹³C-Glutamine Tracers

The selection of the ¹³C-labeled glutamine tracer is critical and depends on the specific metabolic pathway being investigated.

-

[U-¹³C₅]-Glutamine: All five carbon atoms are labeled with ¹³C. This tracer is ideal for assessing the overall contribution of glutamine to the TCA cycle and lipogenesis. Through oxidative metabolism, it generates M+4 labeled TCA cycle intermediates. Reductive carboxylation of α-ketoglutarate derived from [U-¹³C₅]-glutamine leads to M+5 labeled citrate.

-

[1-¹³C]-Glutamine: Only the carbon at position 1 is labeled. This tracer is useful for specifically tracing the contribution of reductive carboxylation to the TCA cycle. The ¹³C label is lost as CO₂ during the oxidative conversion of α-ketoglutarate, but it is retained in citrate and downstream metabolites through the reductive pathway.

-

[5-¹³C]-Glutamine: Only the carbon at position 5 is labeled. This tracer is used to trace the contribution of reductive carboxylation to lipid synthesis, as the label from [1-¹³C]-glutamine cannot be incorporated into acetyl-CoA via this pathway.

By following this detailed protocol and utilizing the appropriate analytical tools, researchers can gain valuable insights into the complex and dynamic nature of glutamine metabolism in mammalian cells, paving the way for new discoveries in both basic science and drug development.

References

- 1. Glutamine Metabolism | Cell Signaling Technology [cellsignal.com]

- 2. 13C Isotope-Assisted Methods for Quantifying Glutamine Metabolism in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 13C-labeled glutamine for 13C-MFA - Creative Proteomics MFA [creative-proteomics.com]

- 4. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for LC-MS Analysis of ¹³C Labeled Metabolites

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stable isotope labeling with carbon-13 (¹³C) is a powerful technique in metabolomics for tracing the metabolic fate of compounds and elucidating complex biochemical pathways. When coupled with Liquid Chromatography-Mass Spectrometry (LC-MS), it allows for the precise tracking and quantification of labeled metabolites within a biological system. This document provides detailed application notes and protocols for the sample preparation of ¹³C labeled metabolites for LC-MS analysis, ensuring data accuracy and reproducibility. The methodologies described are based on established principles for metabolomics analysis.[1][2]

The core challenge in analyzing intracellular metabolites is to accurately preserve their in vivo concentrations and labeling patterns. This requires rapid and effective quenching of metabolic activity, followed by efficient extraction of the metabolites from the cellular matrix.[3][4][5] This protocol will cover critical steps from cell culture and isotope labeling to metabolite extraction and preparation for LC-MS analysis.

I. Experimental Design and Isotope Labeling

A well-designed experiment is crucial for obtaining meaningful results from stable isotope tracing studies. Key considerations include the choice of ¹³C-labeled tracer, labeling duration, and the biological system under investigation.

A. Choice of ¹³C Tracer: The selection of the ¹³C-labeled substrate depends on the metabolic pathway of interest. For instance, [U-¹³C]-glucose is commonly used to trace carbon flow through glycolysis and the TCA cycle, while [U-¹³C]-glutamine is used to study glutaminolysis and anaplerotic pathways.

B. Cell Culture and Labeling: For in vitro studies, it is essential to maintain cells in a metabolic steady state before introducing the tracer. This is often achieved by switching the culture medium to an identical formulation containing the ¹³C-labeled nutrient.

Protocol for Cell Labeling:

-

Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically around 80%).

-

Prepare the labeling medium by supplementing nutrient-free medium with the desired concentration of the ¹³C tracer (e.g., 10 mM [U-¹³C]-glucose) and dialyzed fetal bovine serum (dFBS) to minimize interference from unlabeled metabolites in the serum.

-

Aspirate the standard culture medium and wash the cells once with phosphate-buffered saline (PBS).

-

Add the pre-warmed labeling medium to the cells and incubate for a duration determined by the turnover rate of the pathways of interest. Glycolytic pathways may reach isotopic steady state in minutes, while the TCA cycle can take a couple of hours, and nucleotides may require up to 24 hours.

II. Sample Quenching and Metabolite Extraction

The most critical step in metabolomics sample preparation is the rapid quenching of enzymatic reactions to halt metabolic activity and preserve the in vivo metabolic snapshot. This is immediately followed by the extraction of intracellular metabolites.

A. Quenching: Several methods have been developed for quenching, with cold organic solvents being the most common. The choice of quenching method can significantly impact the results, with factors like quenching efficiency and potential metabolite leakage being key considerations. A comparison of different quenching methods has shown that rapid filtration followed by quenching in 100% cold (-80°C) methanol (B129727) provides the highest efficiency.

B. Extraction: Following quenching, metabolites are extracted from the cellular material. A variety of solvent systems can be used, with the choice depending on the polarity of the target metabolites. For polar metabolites, a common and effective method is extraction with ice-cold 80% methanol.

Protocol for Quenching and Extraction of Adherent Cells:

-

Aspirate the labeling medium from the culture plate.

-

Immediately add 1 mL of ice-cold 80% methanol to each well.

-

Scrape the cells in the cold methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tube vigorously for 30 seconds.

-

Incubate the samples at -20°C for at least 20 minutes to enhance protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000-16,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Carefully transfer the supernatant containing the metabolites to a new tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) or a nitrogen evaporator.

-

Store the dried extracts at -80°C until LC-MS analysis.

Protocol for Quenching and Extraction of Suspension Cells:

-

Rapidly separate cells from the culture medium by vacuum filtration using a membrane filter (e.g., 0.8 µm).

-

Immediately transfer the filter with the cells into a tube containing cold (-80°C) 100% methanol for quenching.

-

Proceed with vortexing, incubation, and centrifugation as described for adherent cells.

III. Use of Internal Standards for Quantification

For accurate quantification, it is highly recommended to use internal standards. The ideal internal standards are uniformly ¹³C-labeled cell extracts, which contain a wide range of ¹³C-labeled metabolites that can be used to correct for variations in extraction efficiency and instrument response. Commercially available lyophilized spirulina, a microorganism uniformly labeled with ¹³C, is a readily accessible source for these internal standards.

Protocol for Internal Standard Preparation from U-¹³C Spirulina:

-

Resuspend U-¹³C labeled spirulina powder (e.g., 0.5% w/v) in cold (-20°C) methanol.

-

Vortex-mix for 30 seconds and store overnight at -20°C.

-

Centrifuge at high speed (e.g., 10,000 x g) for 5 minutes to remove cell debris.

-

Filter the supernatant through a 3 kDa cutoff filter.

-

The resulting extract containing U-¹³C labeled metabolites can be spiked into samples before the extraction step.

IV. Sample Preparation for LC-MS Analysis

Prior to injection into the LC-MS system, the dried metabolite extracts need to be reconstituted in a solvent compatible with the chromatography method.

Protocol for Sample Reconstitution:

-

Reconstitute the dried extracts in a specific volume (e.g., 100 µL) of a suitable reconstitution solvent. For hydrophilic interaction liquid chromatography (HILIC), a common choice is 5% acetonitrile (B52724) with 0.1% formic acid in water.

-

Vortex the reconstituted sample for 1 minute to ensure complete dissolution.

-

Centrifuge at high speed (e.g., 14,000 x g) for 5 minutes to pellet any remaining particulates.

-

Transfer the clear supernatant to an autosampler vial for LC-MS analysis.

V. Quantitative Data Summary

The following tables provide a summary of representative quantitative data that can be obtained from a ¹³C tracer experiment.

Table 1: Comparison of Quenching Method Efficiency. This table illustrates the impact of different quenching methods on the continued labeling of a metabolite pool after the intended stop of the labeling experiment. A lower average product enrichment (APE) indicates a more effective quenching method.

| Quenching Method | Average Product Enrichment (APE) of a Representative Metabolite (%) | Reference |

| Rapid filtration + 100% cold (-80°C) methanol | Low (indicative of high efficiency) | |

| 30% methanol slurry (-24°C) + centrifugation | Slightly higher than rapid filtration | |

| Saline ice slurry (~0°C) | High (indicative of low efficiency) | |

| 60% cold methanol (-65°C) | Significant metabolite loss reported |

Table 2: Example Fractional Contribution of ¹³C-Glucose to Central Carbon Metabolites. This table shows how data from a [U-¹³C]-glucose tracing experiment can be presented, indicating the percentage of carbon in each metabolite that is derived from glucose.

| Metabolite | Fractional Contribution from ¹³C-Glucose (%) |

| Glucose-6-phosphate | > 95 |

| Fructose-1,6-bisphosphate | > 95 |

| Pyruvate | > 90 |

| Lactate | > 90 |

| Citrate (m+2) | ~ 80 |

| Malate (m+2) | ~ 75 |

| Aspartate (m+2) | ~ 70 |

VI. Visualizations

Diagram 1: General Workflow for ¹³C Metabolite Sample Preparation

Caption: Overview of the experimental workflow from sample preparation to data analysis.

Diagram 2: Decision Tree for Quenching and Extraction Method Selection

Caption: Decision guide for choosing the appropriate quenching and extraction method.

VII. Conclusion

The successful analysis of ¹³C labeled metabolites by LC-MS is highly dependent on meticulous sample preparation. The protocols outlined in this application note provide a robust framework for researchers to obtain high-quality, reproducible data. By carefully considering experimental design, employing rapid and efficient quenching and extraction techniques, and utilizing appropriate internal standards, researchers can confidently trace metabolic pathways and gain deeper insights into cellular metabolism.

References

Application Note: Tandem Mass Spectrometry for ¹³C Isotopomer Analysis of Glutamate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Glutamate (B1630785) is a central node in cellular metabolism, linking amino acid metabolism, the tricarboxylic acid (TCA) cycle, and nitrogen transport. Stable isotope tracers, such as ¹³C-labeled glucose or glutamine, are powerful tools for probing the dynamics of these pathways. When cells metabolize these tracers, the ¹³C atoms are incorporated into downstream metabolites, including glutamate. Tandem mass spectrometry (MS/MS) offers a highly sensitive and specific method to analyze the resulting mass isotopomer distributions (MIDs) of glutamate.[1][2][3] By fragmenting the glutamate molecule and analyzing the masses of the resulting product ions, MS/MS can provide detailed information about the positions of ¹³C labels within the molecule.[2][4] This positional information, or isotopomer analysis, allows for a more precise calculation of metabolic fluxes compared to conventional mass spectrometry, which only measures the total number of labels. This technique is crucial for understanding metabolic reprogramming in diseases like cancer, investigating drug mechanisms, and advancing metabolic engineering.

Principle of the Method

The core of the technique involves three main stages:

-

Isotopic Labeling: Cells or organisms are cultured in media containing a ¹³C-labeled substrate (e.g., [U-¹³C₆]glucose or [U-¹³C₅]glutamine). As the substrate is metabolized, the ¹³C atoms are incorporated into central carbon pathways. Glutamate, being in equilibrium with the TCA cycle intermediate α-ketoglutarate, becomes labeled. The specific pattern of ¹³C incorporation in the glutamate carbon backbone reflects the activity of various metabolic pathways.

-

Sample Preparation and MS Analysis: Intracellular metabolites are extracted from the biological sample. For analysis by gas chromatography-mass spectrometry (GC-MS), glutamate must be chemically derivatized to increase its volatility. Common derivatizing agents include N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), which replace active hydrogens with nonpolar groups. The derivatized sample is then introduced into the mass spectrometer. In tandem MS, a specific ion of derivatized glutamate (the precursor ion) is selected and fragmented.

-

Isotopomer Analysis: The resulting fragment ions (product ions) are mass-analyzed. Since different fragments contain different subsets of the carbon backbone, analyzing their respective mass isotopomer distributions allows for the deduction of the ¹³C labeling pattern on the original glutamate molecule. This provides significantly more information than simply measuring the molecular ion, enabling the differentiation between pathways that may produce the same overall mass shift but different positional labeling.

Applications

-

Metabolic Flux Analysis (MFA): Quantifying the rates of metabolic reactions in the central carbon metabolism, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle.

-

Cancer Metabolism Research: Investigating metabolic reprogramming in cancer cells, such as increased glutaminolysis or reductive carboxylation, which are hallmarks of many tumors.

-

Drug Development: Assessing the mechanism of action of drugs that target metabolic pathways.

-

Neuroscience: Studying glutamate metabolism in the brain, which is critical for neurotransmitter cycling and neuronal energy metabolism.

Experimental Protocols

Protocol 1: ¹³C Labeling of Cultured Cells

This protocol outlines the steps for labeling adherent mammalian cells with a ¹³C tracer.

Materials:

-

Mammalian cell line of interest (e.g., A549)

-

Complete growth medium (e.g., DMEM)

-

¹³C tracer-containing medium (e.g., DMEM with [U-¹³C₆]glucose replacing unlabeled glucose)

-

Fetal Bovine Serum (FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

6-well cell culture plates

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach ~80% confluency at the time of extraction (e.g., 2 x 10⁵ cells/well). Incubate for 24 hours.

-

Medium Exchange: Aspirate the standard growth medium. Wash the cells once with pre-warmed PBS.

-

Labeling: Add 2 mL of pre-warmed ¹³C-labeled medium to each well.

-

Incubation: Incubate the cells for a duration sufficient to approach isotopic steady state. This time varies by cell line and pathway; a time-course experiment (e.g., 0, 1, 3, 8, 24 hours) is recommended to determine the optimum labeling time. For TCA cycle intermediates, 3-8 hours is often sufficient.

-

Metabolism Quenching: Proceed immediately to the metabolite extraction protocol. Rapid quenching is critical to halt enzymatic activity and preserve the in-vivo metabolic state.

Protocol 2: Metabolite Extraction and Sample Preparation for GC-MS/MS

Materials:

-

Labeled cells from Protocol 1

-

Ice-cold 80:20 Methanol (B129727):Water extraction solution (-80°C)

-

Cell scraper

-

Microcentrifuge tubes, pre-chilled

-

Vacuum concentrator (e.g., SpeedVac)

-

Derivatization reagent: N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) + 1% tert-butyldimethylchlorosilane (TBDMSCI)

-

Heating block or oven

Procedure:

-

Quenching and Extraction: Place the 6-well plates on ice. Quickly aspirate the labeling medium and wash the cells twice with 2 mL of ice-cold PBS.

-

Aspirate the final PBS wash completely. Immediately add 1 mL of -80°C 80% methanol solution to each well.

-

Place the plates at -80°C for 15 minutes to precipitate proteins.

-

Cell Lysis and Collection: Scrape the cell lysate and transfer it to a pre-chilled microcentrifuge tube.

-

Centrifugation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Supernatant Collection: Carefully transfer the supernatant containing the metabolites to a new tube.

-

Drying: Dry the extracts completely using a vacuum concentrator. Dried samples can be stored at -80°C.

-

Derivatization:

-

Add 50 µL of MTBSTFA and 50 µL of acetonitrile to the dried metabolite pellet.

-

Vortex thoroughly and heat the mixture at 70-100°C for 1-4 hours to ensure complete derivatization of glutamate.

-

After cooling to room temperature, transfer the sample to a GC-MS vial with an insert.

-

Protocol 3: GC-MS/MS Analysis

Instrumentation:

-

Gas chromatograph coupled to a tandem mass spectrometer (e.g., triple quadrupole).

-

GC column suitable for amino acid analysis (e.g., DB-35ms or equivalent).

GC Method Parameters (Example):

-

Injector Temperature: 250°C

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Program:

-

Initial temperature: 100°C, hold for 2 min.

-

Ramp 1: 10°C/min to 250°C.

-

Ramp 2: 25°C/min to 300°C, hold for 5 min.

-

-

Injection Mode: Splitless

MS/MS Method Parameters (Example for TBDMS-Glutamate):

-

Ionization Mode: Electron Ionization (EI), 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Precursor Ion Selection: The TBDMS derivative of glutamate produces several characteristic ions. A common fragment for analysis is m/z 432, which represents the [M-57]⁺ ion (loss of a tert-butyl group).

-

Product Ion Scans: The precursor ion (e.g., m/z 432) is fragmented, and the resulting product ions are scanned to determine the isotopomer distribution of key fragments that report on different parts of the carbon backbone.

Data Presentation and Interpretation

The output from the MS/MS analysis is the mass isotopomer distribution (MID) for selected fragments of glutamate. This data is typically corrected for the natural abundance of ¹³C and other isotopes. The corrected MIDs reflect the fractional contribution of the ¹³C tracer to the metabolite pool.

Table 1: Example Mass Isotopomer Distribution of a Glutamate Fragment (m/z 432) after [U-¹³C₆]glucose Labeling

| Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) |

| Control Cells | 45.2 ± 2.1 | 8.5 ± 0.5 | 35.8 ± 1.8 | 3.1 ± 0.3 | 6.3 ± 0.7 | 1.1 ± 0.2 |

| Drug-Treated Cells | 65.7 ± 3.5 | 10.1 ± 0.8 | 15.4 ± 1.2 | 2.5 ± 0.4 | 5.1 ± 0.6 | 1.2 ± 0.3 |

Data are presented as mean ± SD (n=3) and are corrected for natural isotope abundance. M+n represents the fraction of molecules containing 'n' ¹³C atoms from the tracer.

Interpretation:

-

M+0: Represents the unlabeled fraction of glutamate, derived from endogenous sources or unlabeled components in the media.

-

M+2: In a [U-¹³C₆]glucose tracing experiment, M+2 glutamate is primarily generated from the first turn of the TCA cycle via labeled acetyl-CoA.

-

M+3, M+4, M+5: These isotopomers can arise from multiple turns of the TCA cycle, pyruvate (B1213749) carboxylation activity, or other anaplerotic pathways.

In the example table, the drug treatment leads to a significant increase in the M+0 fraction and a decrease in the M+2 fraction, suggesting that the drug inhibits the flow of carbons from glucose into the TCA cycle.

Visualizations

Metabolic Pathway of ¹³C Labeling

The following diagram illustrates how carbons from [U-¹³C₆]glucose are incorporated into glutamate via glycolysis and the TCA cycle.

Caption: ¹³C flow from glucose to glutamate via the TCA cycle.

Experimental Workflow

This diagram outlines the complete experimental workflow from cell culture to data analysis.

Caption: Workflow for ¹³C isotopomer analysis of glutamate.

References

- 1. biorxiv.org [biorxiv.org]

- 2. 13C isotopomer analysis of glutamate by tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Comprehensive isotopomer analysis of glutamate and aspartate in small tissue samples - Children's Medical Center Research Institute (CRI) | Dallas Texas [cri.utsw.edu]

- 4. Determination of the 13C-labeling pattern of glutamate by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 13C Metabolic Flux Analysis Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction to 13C Metabolic Flux Analysis (13C-MFA)

13C Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions.[1] The method involves introducing a 13C-labeled substrate, such as glucose, into a biological system and then measuring the distribution of the 13C isotopes in downstream metabolites.[1] By tracking the distribution of these stable isotopes through metabolic pathways, researchers can gain a detailed understanding of cellular metabolism.[2] This technique is instrumental in identifying metabolic bottlenecks, elucidating drug mechanisms of action, and engineering cellular metabolism for biotechnological applications.[3] The five basic steps of 13C-MFA are experimental design, the tracer experiment, isotopic labeling measurement, flux estimation, and statistical analysis.[2]

Core Principles

The foundational principle of 13C-MFA is the use of a substrate enriched with a stable isotope of carbon, 13C. When cells metabolize this labeled substrate, the 13C atoms are incorporated into various intracellular metabolites. The specific pattern of 13C incorporation, known as the mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This labeling pattern is highly sensitive to the relative fluxes through different metabolic pathways. By comparing the measured MIDs with those predicted by a computational model of cellular metabolism, the intracellular fluxes can be accurately estimated.

Experimental Design Workflow

A successful 13C-MFA experiment begins with a robust experimental design. The choice of isotopic tracer, labeling duration, and analytical method are critical parameters that significantly influence the precision and accuracy of the resulting flux map.

Caption: A generalized workflow for a 13C Metabolic Flux Analysis experiment.

Tracer Selection

The selection of the 13C-labeled tracer is a critical determinant of the success and precision of an MFA study. Different tracers provide varying degrees of resolution for different pathways. The optimal tracer depends on the specific metabolic pathways of interest.

| Metabolic Pathway | Recommended 13C Tracer(s) | Rationale |

| Glycolysis | [1,2-13C2]glucose, [2-13C]glucose, [3-13C]glucose | These tracers provide high precision for estimating glycolytic fluxes. |

| Pentose Phosphate Pathway (PPP) | [1,2-13C2]glucose, [2-13C]glucose, [3-13C]glucose | The labeling patterns from these tracers can effectively distinguish between the oxidative and non-oxidative branches of the PPP. |

| Tricarboxylic Acid (TCA) Cycle | [U-13C6]glucose, [U-13C5]glutamine | Uniformly labeled glucose traces carbon entry into the TCA cycle via pyruvate, while uniformly labeled glutamine traces anaplerotic entry. |

| Overall Central Carbon Metabolism | [1,2-13C2]glucose | This tracer has been shown to provide the most precise estimates for the overall network of central carbon metabolism. |

Protocols

Protocol 1: Cell Culture Media Preparation for Stable Isotope Tracing

This protocol describes the preparation of cell culture medium for tracing glucose metabolism using a 13C-labeled glucose tracer.

Materials:

-

Glucose-free DMEM (or other appropriate base medium)

-

Dialyzed Fetal Bovine Serum (dFBS)

-

Selected 13C-labeled glucose tracer (e.g., [U-13C6]-Glucose)

-

Sterile, cell culture-grade water

-

Standard supplements (e.g., L-glutamine, penicillin-streptomycin)

-

Sterile filtration unit (0.22 µm)

Procedure:

-

Reconstitute Base Medium: If using a powdered base medium, reconstitute it in sterile, cell culture-grade water according to the manufacturer's instructions. Ensure the medium is completely dissolved.

-

Prepare 13C-Glucose Stock Solution:

-

Calculate the required amount of the 13C-labeled glucose to prepare a concentrated stock solution (e.g., 1 M).

-

Dissolve the 13C-glucose in sterile water.

-

Sterile filter the stock solution through a 0.22 µm syringe filter.

-

-

Supplement Base Medium: Add dialyzed FBS to the base medium to the desired final concentration (e.g., 10%). The use of dialyzed FBS is crucial to minimize the presence of unlabeled glucose and other small molecules that would dilute the isotopic enrichment.

-

Add 13C-Glucose Tracer: Add the sterile 13C-glucose stock solution to the supplemented base medium to achieve the final desired concentration (e.g., 25 mM).

-

Add Other Supplements: Add any other required supplements, such as L-glutamine and antibiotics.

-

Final Filtration and Storage: Sterile filter the complete labeling medium using a 0.22 µm bottle-top filter. Store the prepared medium at 4°C for short-term use or at -20°C for long-term storage.

Protocol 2: Cell Culture, Isotope Labeling, and Metabolite Extraction

This protocol outlines the steps for labeling cells with the 13C tracer and subsequently extracting the intracellular metabolites.

Materials:

-

Cells of interest

-

Complete standard growth medium

-

Prepared 13C-labeling medium

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Ice-cold 0.9% NaCl solution

-

Methanol (B129727), 80% (v/v) in water, pre-chilled to -80°C

-

Cell scraper (for adherent cells)

-

Dry ice

Procedure:

-

Cell Seeding: Seed cells in the desired culture vessel (e.g., 6-well plates) and grow in standard growth medium until they reach the desired confluency (typically 70-80%).

-

Medium Exchange and Labeling:

-

Aspirate the standard growth medium.

-

Gently wash the cells once with sterile PBS to remove residual unlabeled glucose.

-

Aspirate the PBS and add the pre-warmed 13C-labeling medium.

-

-

Incubation: Place the cells back into the incubator (37°C, 5% CO2) for a duration sufficient to reach isotopic steady state. This time can vary depending on the cell type and the pathways being studied (typically ranges from several hours to over 24 hours).

-

Metabolism Quenching and Metabolite Extraction (Adherent Cells):

-

Place the culture plate on dry ice to rapidly halt metabolic activity.

-

Aspirate the labeling medium.

-

Immediately wash the cells with ice-cold 0.9% NaCl to remove any remaining extracellular labeled glucose.

-

Aspirate the wash solution completely.

-

Add 1 mL of ice-cold 80% methanol to each well.

-

Use a cell scraper to scrape the cells into the methanol.

-

Transfer the cell lysate/methanol mixture to a microcentrifuge tube.

-

-

Cell Lysis: Vortex the tubes vigorously and incubate at -80°C for at least 20 minutes to ensure complete protein precipitation and cell lysis.

-

Centrifugation: Centrifuge the samples at high speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

-

Sample Collection: Carefully collect the supernatant containing the extracted metabolites and transfer it to a new tube for subsequent analysis by mass spectrometry.

Central Carbon Metabolism Pathways

The following diagram illustrates the major pathways of central carbon metabolism that are commonly investigated using 13C-MFA.

Caption: Key pathways in central carbon metabolism amenable to 13C-MFA.

Data Analysis Pipeline

After acquiring the mass spectrometry data, a series of computational steps are required to estimate the metabolic fluxes.

Caption: A schematic of the data analysis pipeline for 13C-MFA.

Applications in Drug Development

13C-MFA is increasingly being applied in the field of drug development for:

-

Target Identification and Validation: By revealing metabolic pathways essential for disease progression, 13C-MFA can help identify novel drug targets.

-

Mechanism of Action Studies: The technique can elucidate how a drug candidate modulates metabolic pathways to exert its therapeutic effect.

-

Biomarker Discovery: Metabolic fluxes can serve as sensitive biomarkers for drug efficacy and patient stratification.

-

Toxicity Assessment: Understanding the off-target metabolic effects of a drug can aid in predicting and mitigating potential toxicities.

By providing a quantitative and dynamic view of cellular metabolism, 13C-MFA offers invaluable insights for researchers, scientists, and drug development professionals, accelerating the discovery and development of new therapeutics.

References

Illuminating Cellular Machinery: A Guide to In Vivo Metabolic Studies Using L-Glutamic Acid-¹³C

For Researchers, Scientists, and Drug Development Professionals

Application Notes and Protocols

This document provides detailed application notes and protocols for the use of L-Glutamic acid-¹³C in in vivo metabolic studies. Stable isotope tracing with ¹³C-labeled substrates is a powerful technique to quantitatively track the metabolic fate of molecules within a living organism, offering critical insights into cellular metabolism in both healthy and diseased states. L-Glutamic acid, a central metabolite in amino acid and energy metabolism, serves as an excellent tracer to investigate key metabolic pathways.

Introduction to ¹³C-Labeled L-Glutamic Acid in Metabolic Tracing

Stable isotope-resolved metabolomics (SIRM) utilizes non-radioactive, heavy isotopes of elements like carbon (¹³C) to trace the flow of atoms through metabolic pathways. When L-Glutamic acid-¹³C is introduced into an in vivo system, it is taken up by cells and participates in various biochemical reactions. The ¹³C label is incorporated into downstream metabolites, and the extent and pattern of this incorporation can be precisely measured using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for the determination of metabolic fluxes, pathway activities, and nutrient utilization under different physiological or pathological conditions.

Glutamate (B1630785) plays a pivotal role in cellular metabolism, linking amino acid and carbohydrate metabolism through the tricarboxylic acid (TCA) cycle. It is a key node for nitrogen metabolism and a major excitatory neurotransmitter in the brain. Using ¹³C-labeled L-Glutamic acid can therefore provide valuable information on:

-

TCA Cycle Dynamics: Tracing the entry and turnover of carbon skeletons in the TCA cycle.

-

Anaplerosis and Cataplerosis: Understanding the replenishment and removal of TCA cycle intermediates.

-

Reductive Carboxylation: Investigating alternative metabolic pathways, particularly relevant in cancer metabolism.

-

Amino Acid Synthesis: Tracking the synthesis of other amino acids derived from glutamate.

-

Neurotransmitter Cycling: Studying the glutamate-glutamine cycle in the brain.

Choosing the Right Tracer: L-Glutamic Acid-¹³C vs. L-Glutamine-¹³C

While both L-Glutamic acid-¹³C and L-Glutamine-¹³C are used to study glutamine metabolism, the choice of tracer depends on the specific biological question. Glutamine is the most abundant amino acid in the blood and is a major substrate for rapidly proliferating cells. It is first converted to glutamate by the enzyme glutaminase (B10826351).

-

L-Glutamine-¹³C: Ideal for studying glutamine uptake and its subsequent metabolism. It directly traces the pathways utilized by cells that are avid glutamine consumers.

-

L-Glutamic Acid-¹³C: Useful for bypassing the glutaminase step and directly investigating the metabolic fate of glutamate. This can be advantageous for studying tissues with lower glutaminase activity or for specifically probing glutamate-centric pathways.